molecular formula C17H16ClN3O5 B5869357 N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No. B5869357
M. Wt: 377.8 g/mol
InChI Key: IDVBXRLKWBRADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is its specificity towards HDAC enzymes, making it a potential candidate for cancer therapy. However, its limitations include its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

For the research on N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide include further studies on its mechanism of action and its potential as a therapeutic agent for cancer. Additionally, research can be conducted to improve its solubility and bioavailability, making it more suitable for in vivo administration. Finally, studies can be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a promising compound with potential applications in various fields of scientific research, particularly in cancer therapy. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, make it an interesting topic for further research. Future studies on this compound can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form 4-acetoxy-3,5-dimethylphenyl acetate. This intermediate compound is then reacted with 3-nitrobenzenecarboximidoyl chloride to form N'-{[(4-acetoxy-3,5-dimethylphenyl)oxy]acetyl}-3-nitrobenzenecarboximidamide. Finally, the compound is deacetylated to form N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide.

Scientific Research Applications

N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has shown potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research, where it has been studied for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth, making it a potential candidate for cancer therapy.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c1-10-6-14(7-11(2)16(10)18)25-9-15(22)26-20-17(19)12-4-3-5-13(8-12)21(23)24/h3-8H,9H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVBXRLKWBRADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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